What are the physical and chemical properties of N1-Ethyl-4-nitrobenzene-1,2-diamine?
What are the physical and chemical properties of N1-Ethyl-4-nitrobenzene-1,2-diamine?
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Ethyl-4-nitrobenzene-1,2-diamine is an aromatic amine derivative of significant interest in various fields of chemical and pharmaceutical research. Its molecular structure, featuring a nitro group and two amine functionalities on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of N1-Ethyl-4-nitrobenzene-1,2-diamine (CAS No: 66668-41-5), along with relevant experimental details to support ongoing research and development efforts.
Chemical Identity
| Property | Value |
| Systematic Name | N1-Ethyl-4-nitrobenzene-1,2-diamine |
| CAS Number | 66668-41-5 |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| Physical Form | Yellow to Brown Solid |
Physical Properties
A summary of the available physical property data for N1-Ethyl-4-nitrobenzene-1,2-diamine is presented below. It is important to note that experimentally determined values for some properties are not widely reported in the literature; in such cases, predicted values are provided.
| Property | Value | Source |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Predicted | - |
| Solubility | Soluble in organic solvents | General knowledge for aromatic amines |
Chemical Properties and Reactivity
N1-Ethyl-4-nitrobenzene-1,2-diamine exhibits reactivity characteristic of aromatic amines and nitro compounds. The electron-withdrawing nature of the nitro group influences the basicity of the amine groups and the reactivity of the aromatic ring.
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Basicity: The amine groups are basic, but their basicity is reduced by the presence of the electron-withdrawing nitro group.
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Reactivity of Amine Groups: The primary and secondary amine groups can undergo various reactions, such as acylation, alkylation, and diazotization.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a route to triamine derivatives. This is a common transformation for nitroaromatic compounds and can be achieved using various reducing agents.[1]
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Nucleophilic Aromatic Substitution: The aromatic ring is activated towards nucleophilic attack due to the presence of the nitro group.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
| N-O Asymmetric Stretch (Nitro) | 1500-1550 |
| N-O Symmetric Stretch (Nitro) | 1300-1370 |
| C=C Stretch (Aromatic) | 1450-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their neighboring environments.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.0 - 8.0 | Multiplets |
| -NH₂ Protons | Broad singlet | Singlet |
| -NH-CH₂- | ~3.0 - 4.0 | Quartet |
| -CH₂-CH₃ | ~1.0 - 1.5 | Triplet |
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 150 |
| Carbon bearing Nitro group | ~140 - 150 |
| Carbons bearing Amine groups | ~130 - 145 |
| -CH₂- (Ethyl group) | ~40 - 50 |
| -CH₃ (Ethyl group) | ~10 - 20 |
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 181. Key fragmentation patterns would likely involve the loss of the ethyl group (-29 amu) and the nitro group (-46 amu).
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine is not widely published, a general synthetic approach can be inferred from the synthesis of analogous compounds. A plausible method involves the selective N-alkylation of 4-nitro-o-phenylenediamine.
General Synthetic Workflow for N-Alkylation of 4-nitro-o-phenylenediamine
Caption: General workflow for the synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine.
Biological Activity and Potential Applications
Nitroaromatic compounds are known to exhibit a wide range of biological activities. While specific studies on N1-Ethyl-4-nitrobenzene-1,2-diamine are limited, related nitrobenzene derivatives have been investigated for various therapeutic applications. The nitro group can act as a pharmacophore and is found in several antimicrobial and anticancer agents.[2] The diamine structure also provides a scaffold for the development of novel kinase inhibitors and other targeted therapies. Further research is warranted to explore the biological potential of this specific compound.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from a starting chemical entity to a potential drug candidate, a path that N1-Ethyl-4-nitrobenzene-1,2-diamine could potentially follow.
Caption: Logical workflow in a drug discovery process.
Conclusion
N1-Ethyl-4-nitrobenzene-1,2-diamine is a chemical compound with potential for further exploration in synthetic chemistry and drug discovery. This guide has summarized the currently available information on its physical and chemical properties. The lack of extensive experimental data highlights the need for further characterization of this molecule. The provided general experimental workflow and logical diagrams offer a framework for future research endeavors aimed at synthesizing, characterizing, and evaluating the biological activity of this and related compounds.
